1-(5-Bromo-2-hydroxyphenyl)butan-1-one

Description

Structural Context and Rationale for Investigation within Organic Chemistry

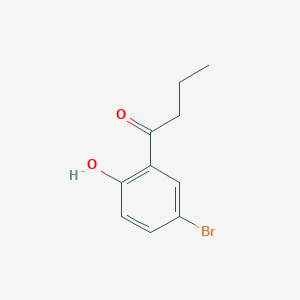

The structure of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one is characterized by a benzene (B151609) ring substituted with a hydroxyl group, a bromine atom, and a butan-1-one chain. The hydroxyl group at the ortho position to the ketone functionality can participate in intramolecular hydrogen bonding, influencing the compound's conformation and reactivity. The presence of the bromine atom, a halogen, on the phenyl ring provides a reactive site for various organic transformations, such as cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. nih.gov The butyryl side chain further adds to its versatility as a synthetic intermediate.

The investigation of this compound is driven by the desire to understand how the interplay of these functional groups dictates its chemical behavior. Organic chemists are particularly interested in its potential as a precursor for the synthesis of novel heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. The specific substitution pattern of the aromatic ring also makes it a valuable model for studying the electronic and steric effects on reaction mechanisms.

Historical Context of Brominated Phenolic Ketones in Synthetic Methodologies

Brominated phenolic ketones are a class of compounds with a rich history in organic synthesis. For decades, they have been utilized as key intermediates in the construction of a wide array of organic molecules. The Fries rearrangement of brominated phenyl acetates has been a classical method for the synthesis of such compounds. chemicalbook.com

Historically, the bromination of phenolic ketones has been a straightforward yet powerful tool for introducing a handle for further functionalization. organic-chemistry.org This has been particularly evident in the synthesis of natural products and their analogues, where precise control over substitution patterns is crucial. nih.gov The development of modern synthetic methods, including various catalytic systems, has further expanded the utility of these compounds, allowing for more efficient and selective transformations. tandfonline.comgoogle.com The use of reagents like N-bromosuccinimide and hydrogen peroxide-hydrobromic acid systems has provided milder and more sustainable routes to these valuable synthetic intermediates. organic-chemistry.orggoogle.com

Current Research Gaps and Unaddressed Questions Pertaining to this compound

Despite its potential, several aspects of this compound chemistry remain underexplored. While general methods for the synthesis of brominated phenolic ketones are known, specific, high-yielding, and scalable synthetic routes tailored to this particular compound are not extensively documented in publicly accessible literature.

Furthermore, a comprehensive investigation into its reactivity profile is lacking. Detailed studies on its participation in various named reactions, its potential as a ligand in organometallic chemistry, and the full scope of its utility in the synthesis of novel molecular scaffolds are yet to be thoroughly reported. Additionally, while related compounds have shown biological activity, the specific pharmacological properties of this compound have not been extensively investigated. Future research will likely focus on elucidating these unknown areas, potentially unlocking new applications for this versatile chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWDQGAGNUZPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553853 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105211-80-1 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105211-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 5 Bromo 2 Hydroxyphenyl Butan 1 One

Established Synthetic Routes and Retrosynthetic Analysis of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one

The primary and most established method for the synthesis of this compound revolves around the Fries rearrangement, a powerful tool for the preparation of hydroxyaryl ketones from phenolic esters. wikipedia.orgbyjus.comsigmaaldrich.cnorganic-chemistry.orgscirp.orgajchem-a.com A logical retrosynthetic analysis of the target molecule reveals two main disconnection points: the C-C bond between the carbonyl group and the aromatic ring, and the C-Br bond.

A plausible retrosynthetic pathway for this compound is outlined below:

Retrosynthetic Pathway

This analysis suggests that the target molecule can be synthesized from 4-bromophenol (B116583) and butyryl chloride. The forward synthesis would involve the esterification of 4-bromophenol with butyryl chloride to form 4-bromophenyl butyrate (B1204436), followed by a Fries rearrangement to yield the desired this compound. An alternative, and often more direct route, involves the Fries rearrangement of phenyl butyrate to 2-hydroxyphenylbutan-1-one, followed by regioselective bromination.

Regioselective Bromination Strategies for Phenolic Ketones

The regioselective introduction of a bromine atom onto the phenolic ring is a critical step in the synthesis of this compound. The hydroxyl and acyl groups on the aromatic ring are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group, directing the electrophilic substitution primarily to the positions ortho and para to it. Since the para position is already occupied by the butanoyl group, bromination is expected to occur at the position ortho to the hydroxyl group.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic compounds. scirp.orgejbps.comnih.govresearchgate.net Studies on hydroxy acetophenones have shown that NBS is an excellent reagent for regioselective bromination, particularly for ortho-hydroxy acetophenones where the ortho position to the hydroxyl group is unsubstituted. ejbps.com The reaction is typically carried out at low temperatures in solvents like aqueous acetone (B3395972). ejbps.com The use of catalysts such as neutral or acidic aluminum oxide can also influence the regioselectivity, with acidic alumina (B75360) favoring α-bromination of the ketone and neutral alumina promoting nuclear bromination on highly activated rings. nih.gov

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Selectivity

The Fries rearrangement is notoriously sensitive to reaction conditions, which can be manipulated to favor the formation of either the ortho or para isomer. wikipedia.orgrsc.org Key parameters that influence the outcome include temperature, solvent, and the nature and amount of the Lewis acid catalyst. wikipedia.orgrsc.org

Generally, lower reaction temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures promote the formation of the ortho-isomer (kinetic control), which can form a more stable bidentate complex with the Lewis acid. wikipedia.org Non-polar solvents also tend to favor the ortho product, whereas an increase in solvent polarity increases the proportion of the para product. wikipedia.org

Table 1: Optimization of Fries Rearrangement for Aryl Esters

| Catalyst | Solvent | Temperature (°C) | Ortho/Para Ratio | Reference |

| AlCl₃ | Monochlorobenzene | 100 | 3.03:1 | rsc.org |

| AlCl₃ | Monochlorobenzene | 120 | - | rsc.org |

| AlCl₃ | Monochlorobenzene | 170 | 1.72:1 | rsc.org |

| AlCl₃ | Nitromethane | Low Temperature | Predominantly para | ajchem-a.com |

| Lewis Acids | Non-polar | High | Favors ortho | wikipedia.org |

| Lewis Acids | Polar | Low | Favors para | wikipedia.org |

For the synthesis of this compound via the Fries rearrangement of 4-bromophenyl butyrate, careful optimization of these parameters is crucial to maximize the yield of the desired ortho-acylated product.

Novel Approaches for the Synthesis of this compound

While the Fries rearrangement remains a cornerstone, modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods.

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized organic synthesis. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds. ejbps.comrsc.orgresearchgate.net While not a direct synthesis of the target ketone, it offers a route to derivatize a pre-existing bromo-substituted phenolic ketone. For example, a Suzuki coupling reaction of 5-bromo-2-hydroxybenzaldehyde with phenylboronic acid has been reported. youtube.com This suggests that a similar strategy could be applied to this compound to introduce various aryl or vinyl groups at the 5-position.

Direct palladium-catalyzed acylation of phenols is a less common but emerging area. Such a method, if developed for butyrylation, could provide a more direct route to the target molecule, avoiding the need for the rearrangement step.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to seeking alternatives to corrosive and stoichiometric Lewis acids used in the traditional Fries rearrangement.

Solid acid catalysts, such as zeolites, have shown promise in catalyzing the Fries rearrangement. rsc.orgrsc.orgresearchgate.net Zeolites are microporous aluminosilicates that can offer shape selectivity and be recycled, making them a more environmentally friendly option. rsc.orgrsc.org Beta zeolites, in particular, have been shown to be effective for the Fries rearrangement of aryl esters. rsc.orgresearchgate.net The use of solvent-free or "grinding" methods, as demonstrated in the synthesis of chalcones from 2-hydroxy-5-bromo acetophenone, also aligns with green chemistry principles by minimizing solvent waste. sigmaaldrich.cn

Table 2: Green Chemistry Approaches for Related Syntheses

| Method | Catalyst/Conditions | Application | Reference |

| Solid Acid Catalysis | Beta Zeolite | Fries Rearrangement | rsc.orgresearchgate.net |

| Grinding Method | Anhydrous Barium Hydroxide | Chalcone (B49325) Synthesis | sigmaaldrich.cn |

| Solvent-free bromination | 1-butyl-3-methylimidazolium tribromide | Bromination of 2-furfural | Not cited |

Derivatization Strategies and Functional Group Interconversions of this compound

The presence of three distinct functional groups—a phenolic hydroxyl, a ketone, and a bromo substituent—makes this compound a versatile platform for further chemical modifications.

The phenolic hydroxyl group can readily undergo etherification through reactions like the Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. youtube.commasterorganicchemistry.comfrancis-press.comwikipedia.orgkhanacademy.org This allows for the introduction of a wide range of alkyl or aryl ether moieties. Similarly, esterification of the hydroxyl group can be achieved by reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640).

The ketone functionality can be a site for various transformations. For instance, it can undergo reduction to a secondary alcohol or be converted to an imine through condensation with a primary amine.

The bromine atom on the aromatic ring is a key handle for cross-coupling reactions . The Suzuki-Miyaura coupling, catalyzed by palladium complexes, allows for the formation of a new carbon-carbon bond by reacting the bromo-substituted phenol with a boronic acid. ejbps.comrsc.orgresearchgate.net This opens up possibilities for synthesizing a diverse library of biaryl compounds.

Chemical Reactivity and Transformations of the Hydroxyl Moiety (e.g., esterification)

The phenolic hydroxyl group in this compound is a prime site for various chemical modifications, most notably esterification and O-alkylation, which can be used to introduce a wide variety of functional groups and modulate the compound's properties.

Esterification: The hydroxyl group can be readily converted to an ester. This is typically achieved by reaction with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. For instance, the esterification of analogous 2-hydroxyacetophenones is a well-established transformation. These reactions are often carried out using reagents like acetic anhydride in the presence of a catalyst or a basic solvent like pyridine.

O-Alkylation: Another important transformation is the O-alkylation of the phenolic hydroxyl group. This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide or triflate). This process allows for the introduction of various alkyl or aryl ethers. The stereoselective O-alkylation of sugar lactols using potassium carbonate highlights the utility of this approach under basic conditions. beilstein-journals.org

Table 1: Representative Transformations of the Hydroxyl Moiety in Analogous Phenolic Ketones

| Reactant | Reagent(s) | Product | Yield (%) | Reference |

| 2-Hydroxyacetophenone | Acetic Anhydride, Pyridine | 2-Acetoxyacetophenone | High | General Knowledge |

| Sugar Lactol | Primary Triflate, K₂CO₃ | β-Glycoside | Good | beilstein-journals.org |

| tert-Butyl N-hydroxycarbamate | Methanesulfonates, Acid | O-Substituted Hydroxylamines | - | organic-chemistry.org |

Chemical Reactivity and Transformations of the Butanone Side Chain

The butanone side chain offers several avenues for chemical modification, primarily centered around the reactivity of the carbonyl group and the adjacent α-protons.

Aldol (B89426) Condensation: The presence of α-hydrogens on the butanoyl chain allows for enolate formation under basic conditions. This enolate can then participate in aldol condensation reactions with various aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones. For example, the condensation of 5-bromovanillin (B1210037) with acetone proceeds via an aldol reaction. masterorganicchemistry.com

Wittig Reaction: The ketone functionality can be converted into an alkene through the Wittig reaction. wikipedia.orglibretexts.org This reaction involves the treatment of the ketone with a phosphonium (B103445) ylide, providing a reliable method for the formation of a carbon-carbon double bond with specific stereochemistry. libretexts.org This transformation is a powerful tool for extending the carbon skeleton and introducing new functionalities. wikipedia.org

Table 2: Representative Reactions of the Ketone Side Chain in Analogous Compounds

| Reactant | Reagent(s) | Product Type | Reference |

| 5-Bromovanillin | Acetone, NaOH | α,β-Unsaturated Ketone | masterorganicchemistry.com |

| Ketone | Phosphonium Ylide | Alkene | wikipedia.orglibretexts.org |

Nucleophilic Substitution Reactions at the Bromo Position

The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govbldpharm.com This reaction is widely used to synthesize biaryl compounds and other complex architectures. For instance, the Suzuki coupling of 5-bromo-2-hydroxybenzaldehyde with phenylboronic acid has been reported. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst. libretexts.orgyoutube.com This reaction provides a direct route to a variety of aniline (B41778) derivatives. The choice of phosphine (B1218219) ligand is critical for the success of this transformation.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 5-Bromo-2-hydroxybenzaldehyde | Phenylboronic Acid | Pd catalyst, Base | Biaryl | nih.gov |

| Suzuki-Miyaura | Bromobenzene | Phenylboronic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | Biphenyl | nih.gov |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | N-Aryl Amine | wikipedia.org |

Redox Chemistry of the Ketone Functionality

The ketone group in this compound can undergo both reduction and oxidation reactions, leading to the formation of alcohols or esters, respectively.

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is commonly used for this transformation, typically in an alcoholic solvent. wikipedia.orgyoutube.comwikipedia.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation converts ketones into esters through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgnih.gov The regioselectivity of this reaction is predictable, with the migratory aptitude of the adjacent carbon atoms determining the structure of the resulting ester. nih.gov This reaction is a valuable tool for synthesizing esters and lactones from ketones. organic-chemistry.org

Table 4: Representative Redox Reactions of Ketones

| Reactant | Reagent(s) | Product Type | Reference |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | wikipedia.orgyoutube.comwikipedia.org |

| Ketone | Peroxyacid (e.g., m-CPBA) | Ester | organic-chemistry.orgnih.gov |

Elucidation of Reaction Mechanisms and Kinetics for 1 5 Bromo 2 Hydroxyphenyl Butan 1 One

Mechanistic Pathways of Key Synthetic Reactions Involving the Compound

The primary synthetic route to 1-(5-bromo-2-hydroxyphenyl)butan-1-one is the Fries rearrangement of 4-bromophenyl butyrate (B1204436). This reaction is a classic method for the synthesis of hydroxy aryl ketones from phenolic esters, catalyzed by Lewis acids. wikipedia.orgbyjus.com

The mechanism of the Fries rearrangement, while extensively studied, is complex and can proceed through intermolecular and/or intramolecular pathways. wikipedia.orglscollege.ac.in The widely accepted mechanism involves the following key steps:

Complexation with Lewis Acid: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. wikipedia.orgbyjus.com

Formation of Acylium Ion: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium carbocation intermediate. The aluminum chloride moiety remains attached to the phenolic oxygen. wikipedia.orgbyjus.com

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. Due to the directing effect of the hydroxyl group (after work-up) and the bromine atom, the substitution occurs primarily at the ortho and para positions relative to the hydroxyl group. byjus.comyoutube.com In the case of 4-bromophenyl butyrate, the incoming butanoyl group will direct to the position ortho to the resulting hydroxyl group to yield this compound.

Proton Abstraction and Rearomatization: A proton is abstracted from the intermediate sigma complex, leading to the rearomatization of the ring and the formation of the final product upon hydrolysis. wikipedia.org

The regioselectivity of the Fries rearrangement is notably influenced by reaction conditions. Lower temperatures tend to favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. byjus.compw.live This is often attributed to the thermodynamic stability of the ortho-isomer, which can form a more stable chelate complex with the aluminum catalyst. lscollege.ac.in The choice of solvent also plays a role, with non-polar solvents favoring the ortho product. byjus.com

A related synthetic approach is the Photo-Fries rearrangement, which proceeds via a radical mechanism upon photochemical excitation. wikipedia.org However, this method often results in lower yields and is less commonly used for preparative synthesis. wikipedia.org

Kinetic Studies of Derivatization and Decomposition Reactions

Detailed kinetic studies specifically on the derivatization and decomposition of this compound are not extensively documented. However, insights can be drawn from kinetic studies of similar acylation reactions and the Fries rearrangement of related substrates.

Kinetic investigations of the Fries rearrangement of aryl esters over solid acid catalysts, such as zeolites, have shown that the primary reaction pathway can compete with the cleavage of the ester C-O bond. rsc.org The rates of these competing reactions are influenced by the catalyst's properties, including the concentration and accessibility of Brønsted acid sites, as well as the reaction temperature and solvent polarity. rsc.org

For the derivatization of the phenolic hydroxyl group or the ketone moiety, the reaction kinetics would be expected to follow established models for such transformations. For instance, the etherification or esterification of the hydroxyl group would likely follow second-order kinetics, dependent on the concentrations of the hydroxyphenyl ketone and the alkylating or acylating agent. The reactivity would be influenced by the electronic effects of the bromo and butanoyl substituents on the phenyl ring.

Decomposition of this compound under harsh conditions, such as high temperatures or strong acidic or basic environments, could involve cleavage of the butanoyl group or degradation of the aromatic ring. The kinetics of such decomposition would be highly dependent on the specific conditions.

The following table summarizes the general influence of reaction parameters on the kinetics of the Fries rearrangement, which is the key synthetic reaction for this compound.

| Parameter | Effect on Reaction Rate and Selectivity |

| Temperature | Higher temperatures generally increase the reaction rate but can favor the formation of the ortho-isomer (thermodynamic control). byjus.compw.live |

| Catalyst Concentration | Increasing the Lewis acid catalyst concentration typically increases the reaction rate, but stoichiometric amounts are often required. organic-chemistry.org |

| Solvent Polarity | Non-polar solvents can favor the formation of the ortho-isomer. byjus.com |

| Substrate Substitution | Electron-donating groups on the phenyl ring can increase the rate of electrophilic substitution, while sterically hindering groups can decrease the rate. lscollege.ac.in |

Investigation of Reaction Intermediates and Transition States

The primary reaction intermediate in the Lewis acid-catalyzed Fries rearrangement for the synthesis of this compound is the butanoylium cation (an acylium ion). wikipedia.orgbyjus.com This intermediate is generated from the cleavage of the O-C(O) bond of the 4-bromophenyl butyrate precursor after coordination with the Lewis acid.

The transition states in this reaction involve the complexation of the Lewis acid to the ester, the heterolytic cleavage of the ester bond to form the acylium ion, and the subsequent electrophilic attack on the aromatic ring. The transition state for the electrophilic aromatic substitution step can be visualized as a sigma complex (or Wheland intermediate), where the aromaticity of the ring is temporarily disrupted.

While direct spectroscopic observation of these intermediates and transition states for the specific synthesis of this compound is challenging and not widely reported, their existence is well-supported by numerous mechanistic studies of the Fries rearrangement and other related electrophilic aromatic substitution reactions. wikipedia.orglscollege.ac.in Crossover experiments, where a mixture of two different esters is subjected to the reaction conditions, have provided evidence for both intramolecular and intermolecular pathways, suggesting that the acylium ion can exist as a free species. wikipedia.org

Computational studies on similar systems have been employed to model the energies of the intermediates and transition states, providing further insight into the reaction mechanism and the factors controlling regioselectivity.

The following table lists the key species involved in the mechanistic pathway of the Fries rearrangement leading to this compound.

| Species | Role in the Reaction |

| 4-Bromophenyl butyrate | Starting material (ester precursor) |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst |

| Ester-AlCl₃ complex | Activated intermediate |

| Butanoylium cation (CH₃CH₂CH₂CO⁺) | Key electrophilic intermediate |

| Sigma complex (Wheland intermediate) | Transition state in the electrophilic aromatic substitution |

| This compound-AlCl₃ complex | Product-catalyst complex before work-up |

| This compound | Final product |

Computational Chemistry and Theoretical Studies on 1 5 Bromo 2 Hydroxyphenyl Butan 1 One

Quantum Chemical Calculations for Molecular Structure and Conformation Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 1-(5-Bromo-2-hydroxyphenyl)butan-1-one. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry.

For this compound, a key structural feature is the orientation of the butanoyl group relative to the phenyl ring. Due to the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, the butanoyl group is expected to be largely coplanar with the aromatic ring. However, the ethyl group attached to the carbonyl can adopt various conformations. Rotational barriers around the C-C single bonds in the butanoyl chain would lead to different conformers. Computational studies on similar molecules, such as 4-(4-Hydroxyphenyl)-butan-2-one (raspberry ketone), have shown that multiple conformers can exist with small energy differences, often in the range of a few kJ/mol. mdpi.com

A conformational analysis of this compound would likely reveal a few low-energy conformers. The global minimum energy structure would be the most populated conformer at equilibrium. The predicted geometric parameters for the most stable conformer are expected to be in good agreement with experimental data if available. For instance, the crystal structure of a related compound, (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, shows a dihedral angle of 53.6(1)° between the aromatic rings, highlighting the non-planar nature of some conformations. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.25 Å |

| O-H Bond Length | ~0.97 Å |

| C-Br Bond Length | ~1.90 Å |

| Dihedral Angle (C-C-C=O) | Variable (conformers) |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic signatures, which are crucial for the identification and characterization of this compound.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The predicted spectra would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. The protons of the butanoyl chain would also exhibit characteristic shifts and coupling patterns.

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum. Key vibrational modes for this compound would include the O-H stretching frequency, which is expected to be broad and shifted to lower wavenumbers due to intramolecular hydrogen bonding. The C=O stretching frequency of the ketone and the C-Br stretching frequency would also be prominent features.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* and n → π* transitions within the aromatic system and the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

| IR | O-H stretch (H-bonded) | ~3200-3400 cm⁻¹ |

| IR | C=O stretch | ~1650-1670 cm⁻¹ |

| ¹H NMR | Aromatic Protons | δ 6.8-7.5 ppm |

| ¹³C NMR | Carbonyl Carbon | δ 195-205 ppm |

| UV-Vis | π → π* transition | ~250-280 nm |

| UV-Vis | n → π* transition | ~320-350 nm |

Note: These are expected ranges and would be refined by specific computational studies.

Theoretical Studies on Chemical Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools to understand the reactivity of this compound. Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP) are particularly insightful.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring, particularly on the carbon atoms ortho and para to the hydroxyl group. The LUMO is likely to be centered on the carbonyl group and the aromatic ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms, particularly the hydroxyl proton.

These analyses can predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution, the incoming electrophile would be directed to the positions ortho and para to the strongly activating hydroxyl group. The presence of the bromine atom and the deactivating acyl group would also influence the final regiochemical outcome. Theoretical studies on the bromination of substituted phenols have shown good agreement between calculated and experimental positional selectivity. nih.gov

Stereoselectivity would be relevant in reactions involving the creation of a new chiral center, for instance, in the reduction of the carbonyl group to a secondary alcohol. Computational modeling could predict the preferred stereochemical outcome by calculating the energies of the transition states leading to the different stereoisomers.

Reaction Pathway Simulations and Energy Profiling

Theoretical chemistry allows for the simulation of reaction pathways and the calculation of the associated energy profiles. This involves identifying the transition state (TS) structures and calculating the activation energies for a given reaction. For instance, the mechanism of a nucleophilic substitution at the carbonyl carbon or an electrophilic substitution on the aromatic ring of this compound could be elucidated.

By mapping the potential energy surface, the reaction mechanism, including any intermediates and transition states, can be detailed. The calculated activation barriers provide a quantitative measure of the reaction rate, allowing for a comparison of different possible pathways. For example, a simulation could determine whether a reaction proceeds via a concerted or a stepwise mechanism.

Solvent Effects on Molecular Properties and Reaction Dynamics

The solvent environment can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents.

For this compound, a polar solvent is expected to stabilize the polar ground state and any charged or polar transition states. This can lead to shifts in spectroscopic signatures, such as a red shift (to longer wavelengths) in the n → π* transition in the UV-Vis spectrum. Solvent can also affect conformational equilibria by stabilizing more polar conformers.

In terms of reaction dynamics, the solvent can influence reaction rates by differentially solvating the reactants and the transition state. An energy profile calculated in a solvent will often differ from one calculated in the gas phase, providing a more realistic prediction of the reaction's feasibility and kinetics in a specific medium. Studies on similar molecules have shown that solvent can have a noticeable effect on calculated properties like UV-Vis absorbance wavelengths. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 5 Bromo 2 Hydroxyphenyl Butan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For derivatives of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.

In the case of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, a related dione (B5365651) derivative, the ¹H NMR spectrum shows a distinct singlet at δ 15.42 ppm, which is characteristic of an enolic proton. researchgate.net Another singlet appears at δ 11.98 ppm, corresponding to the phenolic proton. researchgate.net The aromatic protons are observed as a multiplet in the range of δ 7.04-8.03 ppm. researchgate.net In the ¹³C NMR spectrum of this derivative, the carbonyl carbon (C=O) and enolic carbon are identified by a peak at δ 194.55 ppm. researchgate.net The signal for the methine linkage appears at δ 92.30 ppm, while the carbon attached to the hydroxyl group (C-O) resonates at δ 177.20 ppm. researchgate.net

For the simpler analog, 1-(5-bromo-2-hydroxyphenyl)ethanone, ¹H NMR data has also been reported, providing a reference for the signals corresponding to the 5-bromo-2-hydroxyphenyl moiety. nih.gov The analysis of these spectra, including chemical shifts, coupling constants, and signal integrations, allows for a complete and detailed assignment of the molecular structure.

Table 1: NMR Spectroscopic Data for a Derivative of this compound

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione researchgate.net | ¹H | 15.42 (s) | Enolic -OH |

| ¹H | 11.98 (s) | Phenolic -OH | |

| ¹H | 7.04-8.03 (m) | Aromatic H | |

| ¹³C | 194.55 | Carbonyl C (C=O) | |

| ¹³C | 177.20 | Enolic C-O |

Note: (s) = singlet, (m) = multiplet

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns provides valuable information for structural elucidation. The presence of a bromine atom in this compound and its derivatives is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

For the non-brominated analog, 1-(4-hydroxyphenyl)butan-1-one, the mass spectrum shows a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the butanoyl chain. nist.gov In chalcone (B49325) derivatives, such as 1-(5-Bromo-2-hydroxyphenyl)-3-p-tolylprop-2-en-1-one, a common fragment observed is the benzoyl cation (C₆H₅C≡O⁺) at m/z = 105, which helps in identifying the core structure. researchgate.net For the derivative 1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one, predicted collision cross-section (CCS) values are available, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. For compounds related to this compound, these spectra offer confirmation of key structural features.

In the FT-IR spectrum of the precursor 5-Bromo-2-Hydroxybenzaldehyde, characteristic absorption bands confirm the presence of the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. nih.gov The O-H stretching vibration is typically observed as a broad band, while the C=O stretching of the ketone appears as a strong, sharp peak. For chalcone derivatives, the α,β-unsaturated carbonyl group is indicated by a peak in the range of 1625-1650 cm⁻¹. researchgate.net Aromatic ring stretching vibrations are typically seen between 1610-1570 cm⁻¹. researchgate.net The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers.

Table 2: Characteristic Infrared Absorption Frequencies for Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic -OH | O-H stretch | Broad, ~3200-3600 | nih.gov |

| Ketone C=O | C=O stretch | Strong, ~1650-1710 | researchgate.net |

| α,β-Unsaturated C=O | C=O stretch | ~1625-1650 | researchgate.net |

| Aromatic C=C | C=C stretch | ~1570-1610 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions.

For the related precursor, 5-Bromo-2-Hydroxybenzaldehyde, the UV-Visible spectrum was measured in chloroform. nih.gov Chalconoid structures, which feature an extended conjugated system, typically exhibit strong absorption bands. researchgate.net For example, one such derivative shows absorption maxima at 282 nm, 276 nm, 255 nm, and 278 nm, which are indicative of the chalcone framework. researchgate.net The position and intensity of these absorption bands are sensitive to the solvent and the specific substitution pattern on the aromatic rings, providing insights into the extent of electronic conjugation.

X-ray Diffraction Studies for Solid-State Structure Elucidation and Conformational Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For the derivative (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, a single-crystal X-ray diffraction study revealed that it crystallizes in the monoclinic space group P2₁/c. nih.gov The structure is stabilized by an intramolecular O—H···O hydrogen bond. nih.gov The dihedral angle between the two aromatic ring planes was determined to be 53.6 (1)°. nih.gov

Another derivative, 4-(5-Bromo-2-hydroxyphenyl)but-3-ene-2-one, crystallizes in the triclinic space group P-1. researchgate.net In its crystal structure, two molecules are linked across a center of inversion to form a hydrogen-bonded dimer through two O—H···O interactions. researchgate.net The molecule itself is nearly planar. researchgate.net The detailed data from these studies provide a fundamental understanding of the conformational preferences and packing arrangements of these molecules in the solid state.

Table 3: Crystal Data for Derivatives of this compound

| Parameter | (5-Bromo-2-hydroxyphenyl)(phenyl)methanone nih.gov | 4-(5-Bromo-2-hydroxyphenyl)but-3-ene-2-one researchgate.net |

|---|---|---|

| Formula | C₁₃H₉BrO₂ | C₁₀H₉BrO₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 15.9510 (18) | 5.8619 (2) |

| b (Å) | 5.8956 (6) | 7.7495 (2) |

| c (Å) | 12.1260 (14) | 10.9601 (3) |

| α (°) | 90 | 106.432 (2) |

| β (°) | 106.166 (2) | 104.548 (2) |

| γ (°) | 90 | 94.468 (2) |

| V (ų) | 1095.2 (2) | 456.25 (2) |

| Z | 4 | 2 |

Molecular Interactions and Mechanistic Insights into Biological Activity in Vitro Studies

Mechanistic Studies of Enzyme Inhibition: Focus on Cytochrome P450 Enzymes (e.g., CYP1A2)

Preliminary assessments have indicated that 1-(5-Bromo-2-hydroxyphenyl)butan-1-one may act as an inhibitor of certain cytochrome P450 (CYP) enzymes, with a particular focus on CYP1A2. smolecule.com CYP enzymes are a critical family of enzymes involved in the metabolism of a wide range of xenobiotics, including drugs. smolecule.com Inhibition of these enzymes can lead to significant alterations in drug metabolism, potentially causing drug-drug interactions.

In Vitro Enzyme Kinetics and Inhibition Mechanism Determination

Despite the identification of this compound as a potential CYP1A2 inhibitor, detailed in vitro enzyme kinetic studies are not extensively documented in publicly available scientific literature. smolecule.com To thoroughly characterize its inhibitory effects, studies determining key kinetic parameters would be necessary.

Table 1: Hypothetical Data Table for In Vitro Enzyme Kinetics of this compound against CYP1A2

| Kinetic Parameter | Value | Method of Determination |

| IC₅₀ (μM) | Data not available | Fluorometric or LC-MS based assay |

| Kᵢ (μM) | Data not available | Michaelis-Menten kinetics analysis |

| Mechanism of Inhibition | Data not available | Lineweaver-Burk or Dixon plot analysis |

This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.

Molecular Docking and Binding Affinity Predictions with Enzyme Targets

Computational studies, such as molecular docking, are instrumental in predicting the binding mode and affinity of small molecules to their protein targets. For this compound, molecular docking simulations with the active site of CYP1A2 could elucidate the specific interactions driving its potential inhibitory activity. However, detailed reports of such molecular docking studies and binding affinity predictions for this specific compound are not readily found in peer-reviewed literature.

Antioxidant Mechanisms and Radical Scavenging Pathways

The phenolic hydroxyl group within the structure of this compound suggests inherent antioxidant properties, as this functional group is known to participate in scavenging free radicals. smolecule.com

Chemical Assays for Quantifying Antioxidant Capacity

A variety of chemical assays are commonly employed to quantify the antioxidant capacity of compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. While the phenolic structure of this compound implies potential activity in these assays, specific quantitative data from such studies have not been reported. smolecule.com

Table 2: Hypothetical Data Table for Antioxidant Capacity of this compound

| Assay | Activity (e.g., EC₅₀, Trolox Equivalents) |

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.

Elucidation of Electron Transfer and Hydrogen Atom Transfer Mechanisms

The primary mechanisms by which phenolic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) or single electron transfer (SET). The HAT mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, while the SET mechanism involves the transfer of an electron to the radical. The dominant mechanism for this compound has not been experimentally elucidated.

In Vitro Antimicrobial Mechanisms and Target Identification

Preliminary investigations have suggested that this compound may possess antimicrobial properties. smolecule.com However, comprehensive in vitro studies to confirm this activity and identify the specific microbial targets and mechanisms of action are lacking in the available scientific literature. Further research would be required to determine its spectrum of activity against various bacterial and fungal strains and to elucidate the molecular basis of its potential antimicrobial effects.

Bacterial and Fungal Growth Inhibition Studies in Controlled Laboratory Settings

Direct and specific data from in vitro studies detailing the minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against various bacterial and fungal strains are not extensively available in the current body of scientific literature. However, the broader class of brominated and hydroxylated phenolic compounds, including related salicylanilides and chalcones, has been the subject of antimicrobial research. These studies form a basis for understanding the potential activity of the target compound.

For instance, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated activity against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov Other studies on different derivatives have also reported antifungal activity against species like Candida and Aspergillus. nih.gov The antimicrobial spectrum of related furanone derivatives has shown high selectivity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values in the range of 8–16 μg/mL. nih.gov These findings suggest that the 5-bromo-2-hydroxyphenyl moiety is a key pharmacophore that may confer antimicrobial properties. The lipophilic butanoyl chain in this compound is also hypothesized to play a role in its ability to interact with microbial cell membranes.

Table 1: Antimicrobial Activity of Structurally Related Compound Classes This table presents data for compounds structurally related to this compound, as specific data for the target compound is not available.

| Compound Class/Derivative | Tested Organisms | Observed Activity (MIC) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | nih.gov |

| 2(5H)-Furanone derivative F105 | Staphylococcus aureus, Bacillus subtilis | 8–16 µg/mL | nih.gov |

Investigation of Specific Cellular Targets and Metabolic Pathways Affected

The specific molecular targets and metabolic pathways disrupted by this compound have not yet been fully elucidated in published research. However, based on the mechanisms proposed for similar antimicrobial compounds, several potential pathways can be hypothesized.

A primary proposed mechanism for phenolic compounds involves the disruption of microbial cell membrane integrity. The lipophilic character of these molecules may allow them to intercalate into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and dissipation of the membrane potential, which is critical for cellular energy production. mdpi.com

Another potential mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). An accumulation of ROS can cause widespread damage to vital cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death. nih.gov Studies on related furanone derivatives have shown that they can induce ROS formation and interact nonspecifically with multiple intracellular proteins, including those involved in the cell's own defense against ROS. nih.gov

Furthermore, enzyme inhibition is a well-documented mechanism for many antimicrobial agents. The functional groups present in this compound could potentially interact with and inhibit key microbial enzymes necessary for vital metabolic pathways. In a broader biological context, phenolic compounds are known inhibitors of various enzymes, including human cytochrome P450 (CYP) enzymes. Specifically, inhibition of CYP1A2 has been noted for many flavonoids and other phenolic compounds, suggesting that the 2-hydroxyphenyl moiety could be a key structural feature for such interactions. mdpi.comnih.govnih.gov While this activity relates to human enzyme systems, it highlights the potential of this chemical structure to interact with enzymatic targets.

Table 2: Potential Mechanisms of Action Based on Related Compounds This table outlines hypothesized mechanisms for this compound based on studies of similar chemical structures.

| Proposed Mechanism | Cellular Effect | Supporting Evidence from Related Compounds |

|---|---|---|

| Membrane Integrity Disruption | Increased permeability, leakage of cytoplasmic contents, dissipation of membrane potential. | General mechanism for phenolic antimicrobials. mdpi.com |

| Induction of Oxidative Stress | Generation of Reactive Oxygen Species (ROS) leading to damage of DNA, proteins, and lipids. | Observed with 2(5H)-furanone derivatives. nih.gov |

| Enzyme Inhibition | Inhibition of essential metabolic enzymes in microbes or other biological systems (e.g., CYP450). | Phenolic compounds are known inhibitors of CYP1A2. mdpi.comnih.govnih.gov |

Applications of 1 5 Bromo 2 Hydroxyphenyl Butan 1 One in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The structural architecture of 1-(5-bromo-2-hydroxyphenyl)butan-1-one, featuring a nucleophilic phenol (B47542), an electrophilic ketone, and a reactive aryl bromide, positions it as a highly versatile building block in synthetic organic chemistry. These functional groups can be selectively targeted to build molecular complexity, allowing for the efficient construction of diverse and intricate molecules.

The most prominent application of this compound in organic synthesis is as a precursor for the formation of various heterocyclic compounds, particularly oxygen-containing heterocycles like chromones and flavones. The ortho-hydroxyketone moiety is a classic starting point for several named reactions that lead to these important chemical scaffolds, which are core structures in many natural products and pharmaceutically active compounds. nih.govmdpi.comijrpc.com

The general strategies for synthesizing chromone (B188151) and flavone (B191248) derivatives from ortho-hydroxyaryl ketones are well-established and directly applicable to this compound.

Synthesis of Chromones: The compound can undergo condensation with esters, acid anhydrides, or acyl chlorides, followed by an intramolecular cyclization to form a chromone ring. For instance, in a modified Baker-Venkataraman reaction, the phenolic hydroxyl group is first acylated, and the resulting ester then undergoes a base-catalyzed rearrangement and subsequent cyclization/dehydration to yield the chromone. nih.gov A direct analog, 1-(2-hydroxyphenyl)butan-1-one, has been used to synthesize 2-methyl-4H-chromen-4-one, demonstrating the viability of this pathway. rsc.org Applying this to the bromo-substituted version would predictably yield 6-bromo-2-ethylchromone derivatives.

Synthesis of Flavones: To synthesize flavones (2-phenylchromones), this compound can first be converted into a 1,3-diaryl-1,3-propanedione (a diketone) via condensation with a substituted benzoic acid derivative. This intermediate can then be cyclized under acidic conditions to form the 6-bromoflavone (B74378) skeleton. mdpi.combiomedres.us Alternatively, the Algar-Flynn-Oyamada reaction provides a pathway where a chalcone (B49325), derived from the condensation of the starting ketone with an aromatic aldehyde, undergoes oxidative cyclization to form a related flavonol. nih.gov

The table below summarizes key reactions for which this compound serves as a logical precursor.

| Heterocyclic Product | General Reaction Name | Key Reagents | Resulting Scaffold |

| Substituted Chromone | Baker-Venkataraman Rearrangement | Acyl Chloride, Base (e.g., Pyridine, DBU) | 6-Bromo-2-substituted-chromen-4-one |

| Substituted Chromone | Kostanecki-Robinson Reaction | Aliphatic Anhydride (B1165640), Sodium Salt of the Acid | 6-Bromo-2,3-disubstituted-chromen-4-one |

| Substituted Flavone | Allan-Robinson Reaction | Aromatic Anhydride, Sodium Salt of the Acid | 6-Bromo-2-aryl-chromen-4-one |

| Substituted Flavone | Oxidative Cyclization | Aromatic Aldehyde (to form chalcone), then Oxidizing Agent (e.g., I2, H2O2) | 6-Bromo-2-aryl-chromen-4-one |

This table is generated based on established synthetic routes for analogous o-hydroxyaryl ketones. nih.govbiomedres.usnih.gov

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. rsc.orgnih.gov In this context, this compound is a valuable "chiral pool" or "template" building block for designing analogs of natural products, especially those containing a phenolic or chromone core.

Many natural products, such as the chromone "granulosin", possess a substituted benzopyran-4-one structure. core.ac.uk The synthesis of analogs of such compounds often begins with a retrosynthetic disconnection that identifies a substituted o-hydroxyaryl ketone as a key intermediate. The bromine atom in this compound is particularly useful for this purpose. It serves as a synthetic handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of a wide variety of other molecular fragments. organic-chemistry.org

This approach, sometimes termed pharmacophore-directed retrosynthesis, allows chemists to build a library of related compounds to study structure-activity relationships (SAR). springernature.comrsc.org By starting with the 6-bromo-2-ethylchromone core derived from this compound, chemists can systematically modify the structure at the 6-position to optimize the biological activity of the final natural product analog.

Integration into Functional Materials and Polymeric Systems

The unique combination of a polymerizable hydroxyl group and a bromine atom makes this compound an intriguing candidate for the development of functional materials. The phenolic and brominated moieties can impart specific, desirable properties to polymeric systems. smolecule.com

While not yet widely reported, the structure of this compound allows for its exploration in polymer synthesis in several capacities.

Monomer in Condensation Polymers: The phenolic hydroxyl group can participate in condensation polymerizations. For example, it could theoretically be used as a comonomer with formaldehyde (B43269) to create brominated phenolic resins, analogous to Bakelite. Such materials would be expected to exhibit enhanced flame retardancy due to the bromine content.

Cross-linking Agent: The presence of multiple reactive sites raises the possibility of its use as a cross-linking agent. For instance, in a polymer with pendant hydroxyl groups, the hydroxyl on the monomer could react, while the bromine and ketone offer sites for secondary cross-linking reactions, potentially through C-H bond activation or other radical mechanisms. rsc.org This could create robust, thermoset materials with high thermal stability.

Post-Polymerization Modification: A polymer could be synthesized containing pendant hydroxyl groups, which could then be brominated in a post-polymerization modification step to create a brominated polymer. researchgate.netrsc.org Alternatively, a polymer containing ketone groups could be synthesized, and the 1-(5-bromo-2-hydroxyphenyl) moiety could be attached through a chemical linker.

The incorporation of the this compound structural unit into a larger material can create advanced functional materials that leverage the intrinsic properties of the brominated phenolic ketone.

Flame Retardant Materials: Brominated compounds are widely used as flame retardants. google.com When a fire occurs, the carbon-bromine bond breaks, releasing bromine radicals that interrupt the radical chain reactions of combustion in the gas phase. By covalently incorporating the this compound moiety into a polymer backbone, a "reactive" flame retardant is created. This is advantageous over "additive" flame retardants because it is permanently locked into the material and cannot leach out over time, leading to a better environmental and safety profile. researchgate.net

Materials with Enhanced Chemical Resistance and Thermal Stability: Phenolic resins are known for their high thermal stability and resistance to chemical attack. Incorporating the brominated ketone structure could further enhance these properties. The bulky bromo-substituent and the potential for strong intermolecular interactions via the ketone and hydroxyl groups could lead to polymers with higher glass transition temperatures and improved mechanical performance.

The potential applications are summarized in the table below.

| Material Type | Functional Moiety | Property Conferred | Potential Application |

| Brominated Phenolic Resin | Bromine Atom, Phenolic Ring | Flame Retardancy, Thermal Stability | Fire-safe composites, coatings, adhesives |

| Cross-linked Polymer | Hydroxyl, Ketone, Aromatic Ring | High Cross-link Density, Rigidity | Durable thermoset plastics, molding compounds |

| Functionalized Copolymers | Bromine Atom | Flame Retardancy | Engineering plastics, electronic enclosures |

| Metal-Phenolic Networks | Phenolic Hydroxyl Group | Metal Chelation, Catalytic Activity | Catalysis, sensing, advanced coatings |

This table outlines potential applications based on the known functionalities of the compound's constituent parts. google.comresearchgate.net

Future Research Directions and Emerging Paradigms for 1 5 Bromo 2 Hydroxyphenyl Butan 1 One

Development of Asymmetric Syntheses for Chiral Derivatives

The carbonyl carbon of 1-(5-bromo-2-hydroxyphenyl)butan-1-one and the adjacent carbon of the butyl chain present opportunities for creating chiral centers. The development of asymmetric synthetic routes to access enantiomerically pure derivatives is a critical future direction, as stereochemistry is paramount in pharmacology and materials science. Current synthetic methods for similar ketones often result in racemic mixtures, but modern catalysis offers pathways to overcome this. scribd.com

Future research will likely focus on several key strategies:

Catalytic Asymmetric Reduction: The reduction of an α,β-unsaturated precursor (enone) using chiral catalysts can produce optically active α-substituted ketones. scribd.com This approach, successfully demonstrated with baker's yeast for enones with pyridyl rings, could be adapted for precursors of this compound.

Asymmetric Alkylation: Direct asymmetric α-alkylation of ketones remains a significant challenge but represents a highly desirable transformation. nih.gov Research into novel organocatalysts or transition-metal complexes could enable the direct, enantioselective introduction of substituents at the α-position of the ketone.

Kinetic Resolution: For racemic mixtures, catalytic kinetic resolution offers a viable path to obtaining enantiopure material. This has been shown to be effective for 2-substituted cyclic ketones using chiral acids, a strategy that could be explored for resolving racemic derivatives of the target compound. researchgate.net

Umpolung Reactions: The development of catalytic asymmetric umpolung (reactivity inversion) reactions of imines with enones, catalyzed by chiral phase-transfer catalysts, has emerged as a powerful method for synthesizing chiral γ-amino ketones. nih.gov Adapting this strategy could lead to novel, chiral amino derivatives of this compound.

A comparison of potential asymmetric synthesis strategies is presented in the table below.

| Strategy | Description | Potential Catalyst Type | Key Challenge/Opportunity |

| Catalytic Asymmetric Hydrogenation | Reduction of a C=C double bond in an unsaturated precursor. | Chiral transition-metal complexes (e.g., Rh, Ru, Ir). | Synthesis of the appropriate unsaturated precursor. |

| Asymmetric Aldol (B89426)/Michael Additions | Formation of C-C bonds to build the carbon skeleton stereoselectively. | Chiral organocatalysts (e.g., proline derivatives), metal complexes. | Control of both diastereoselectivity and enantioselectivity. |

| Enantioselective Alkylation | Direct alkylation of a pre-formed enolate using a chiral ligand. | Chiral phase-transfer catalysts, chiral lithium amides. | Preventing racemization and achieving high enantiomeric excess. |

| Biocatalytic Reduction | Use of enzymes (e.g., ketoreductases) to reduce the ketone to a chiral alcohol. | Whole cells (e.g., baker's yeast) or isolated enzymes. | Enzyme screening and optimization for substrate specificity. |

Exploration of Photochemical and Electrochemical Reactivity

The interplay of the aromatic ring, the carbonyl group, and the bromine atom makes this compound an interesting candidate for photochemical and electrochemical studies.

Photochemistry: The Grotthuss-Draper law dictates that light must be absorbed for a photochemical reaction to occur. msu.edu Aryl ketones are known to undergo several photochemical transformations upon excitation, primarily from their triplet excited states. msu.edu For this compound, potential photochemical pathways to be explored include:

Norrish Type I and Type II Reactions: These are characteristic reactions of ketones. Norrish Type I involves cleavage of the bond alpha to the carbonyl group, which would generate acyl and alkyl radicals. Norrish Type II involves intramolecular hydrogen abstraction, typically from the γ-position, which could occur from the butyryl chain. msu.edu

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to the corresponding alcohol.

Carbon-Bromine Bond Cleavage: The C-Br bond could be susceptible to photolytic cleavage, leading to aryl radicals that can participate in subsequent reactions.

Photo-Fries Rearrangement: While less common for ketones, the phenolic ester analogue could undergo this rearrangement, suggesting that the substitution pattern is amenable to photochemical transformations.

The use of light to initiate bromination reactions is also a well-established green chemistry approach that could be relevant for the synthesis of this compound or its derivatives. sci-hub.seresearchoutreach.org

Electrochemistry: The electrochemical behavior of this compound is another promising research avenue.

Oxidative Dehalogenation: Halogenated phenols are known environmental pollutants, and their degradation via oxidation is an area of active research. rsc.org Studies on the electrochemical oxidation of this compound could reveal pathways for its environmental breakdown or for selective synthetic transformations. High-valent iron(IV)-oxo intermediates have been shown to perform oxidative dehalogenation of halophenols. rsc.org

Reductive Dehalogenation: The carbon-bromine bond can be cleaved electrochemically, which could be a method for synthesizing the debrominated analogue, 1-(2-hydroxyphenyl)butan-1-one.

Carbonyl Group Reduction: The ketone can be electrochemically reduced to a secondary alcohol or to a pinacol-type dimer.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous manufacturing and automation to improve efficiency, safety, and scalability. nih.govacs.org

Flow Chemistry: The synthesis of ketones and related transformations have been successfully translated to flow chemistry systems. beilstein-journals.orgacs.org This approach offers several advantages for the synthesis of this compound:

Enhanced Safety: Reactions involving hazardous reagents like bromine or highly exothermic processes can be performed more safely in flow reactors due to the small reaction volumes and superior heat transfer. amt.ukvapourtec.com

Improved Efficiency: Reactions that are slow in batch processing can be significantly accelerated in flow systems. beilstein-journals.org

Scalability: Scaling up production is often more straightforward in flow chemistry compared to traditional batch methods.

Automated Synthesis Platforms: Automated systems that combine robotics with software can perform numerous experiments to optimize reaction conditions. sigmaaldrich.comwikipedia.orgmit.edu Integrating the synthesis of this compound with such platforms would allow for:

High-Throughput Screening: Rapidly screening various catalysts, solvents, temperatures, and reagent concentrations to find the optimal conditions for synthesis or for subsequent derivatization.

Data-Driven Optimization: Using algorithms to intelligently explore the reaction space and identify the best synthetic routes with minimal human intervention. nih.gov

Advanced Materials Applications and Nanotechnology Integration

The unique combination of functional groups in this compound makes it a promising building block for advanced materials and for integration with nanotechnology.

Advanced Materials:

Polymer Science: The phenolic hydroxyl group can be used as a monomer for polymerization reactions, such as the synthesis of polyesters or polyethers. The bromo- and keto- functionalities would then be pendant groups along the polymer chain, available for further modification to tune the material's properties.

Functional Dyes and Probes: The hydroxyphenyl ketone core is a known fluorophore. Modifications to the structure could lead to the development of novel fluorescent probes for sensing applications, for example, for detecting specific metal ions or biomolecules.

Liquid Crystals: The rigid aromatic core suggests that with appropriate modifications to introduce long alkyl chains, derivatives of this compound could exhibit liquid crystalline properties.

Nanotechnology Integration:

Surface Modification: The compound could be chemically grafted onto the surface of nanomaterials like silica (B1680970) nanoparticles or graphene oxide. researchgate.net The phenolic hydroxyl group provides a convenient anchor point for such modifications.

Functionalized Nanomaterials: Nanoparticles functionalized with this compound could have applications in drug delivery, catalysis, or as components in nanocomposites. For instance, the bromine atom could serve as a site for cross-linking or for attaching other molecules via cross-coupling reactions.

| Potential Application Area | Key Functional Group | Hypothesized Role/Function |

| Polymer Synthesis | Phenolic -OH | Monomer for creating polyesters, polyethers, or polycarbonates. |

| Fluorescent Probes | Hydroxyphenyl Ketone Core | Core fluorophore, with substituents tuning the photophysical properties. |

| Nanoparticle Functionalization | Phenolic -OH, Bromine atom | Covalent attachment to surfaces; site for further chemical modification. |

| Bioactive Coatings | Entire Molecule | Potential for antimicrobial or antifouling properties on surfaces. |

Deepening Mechanistic Understanding through Advanced Spectroscopic and In Silico Techniques

A thorough understanding of the reaction mechanisms and physicochemical properties of this compound is essential for its rational application.

Advanced Spectroscopic Techniques: While standard techniques like NMR and IR are routine, advanced methods can provide deeper insights:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously confirming the structure of reaction products and intermediates.

Time-Resolved Spectroscopy: For studying the photochemical reactions, time-resolved laser flash photolysis can be used to detect and characterize transient species like triplet states and radicals. researchgate.net

Advanced Mass Spectrometry: Techniques like LC-MS/MS can be used to identify products and byproducts in complex reaction mixtures and to study metabolic pathways if the compound is evaluated for biological activity. nih.gov

X-ray Crystallography: Obtaining a crystal structure would provide definitive information on the three-dimensional arrangement of the molecule in the solid state, including intramolecular hydrogen bonding.

In Silico Techniques: Computational chemistry provides a powerful predictive tool to complement experimental work. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties like HOMO-LUMO energies. ulster.ac.uk

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. researchgate.netnih.gov This would be particularly useful for understanding the regioselectivity of reactions and the mechanisms of photochemical and electrochemical processes.

Molecular Docking: If the compound is explored for biological applications, molecular docking simulations can predict how it might bind to target proteins, providing a rational basis for designing more potent derivatives.

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical, physical, and potentially biological properties of this compound, transforming it from a simple chemical entity into a valuable tool for science and technology.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-hydroxyphenyl)butan-1-one, and how are intermediates characterized?

The synthesis typically involves Friedel-Crafts acylation or direct bromination of preformed hydroxyketones. A referenced method ( ) employs a multi-step approach:

- Step 1 : Bromination of 2-hydroxyphenylbutanone using bromine in acetic acid under controlled temperature (0–5°C).

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : Key intermediates are verified by NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm, hydroxyl proton at δ 12.1 ppm) and melting point analysis (e.g., 31–32°C for intermediates) .

Q. How is the purity of this compound validated in synthetic workflows?

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : and NMR identify substituent positions (e.g., bromine at C5, hydroxyl at C2).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 243.0 (CHBrO) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline this compound be analyzed to predict solid-state reactivity?

Q. What strategies mitigate conflicting spectroscopic data during structural characterization?

- Contradiction Example : Discrepancies in NMR aromatic splitting patterns may arise from dynamic effects (e.g., keto-enol tautomerism).

- Resolution : Variable-temperature NMR (VT-NMR) at 25–80°C to observe tautomeric equilibrium shifts. Confirm via IR (C=O stretch at ~1680 cm) and computational DFT studies .

Q. How does bromine substitution influence the compound’s reactivity in cross-coupling reactions?

- Method : Suzuki-Miyaura coupling with arylboronic acids (e.g., Pd(PPh)/KCO/DME, 80°C).

- Outcome : Bromine at C5 directs para-substitution in aryl products. Monitor via LC-MS for intermediates like 1-(5-Aryl-2-hydroxyphenyl)butan-1-one .

Q. What computational models predict the compound’s electronic properties for photochemical applications?

- DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier orbitals (HOMO-LUMO gap ≈ 4.2 eV).

- UV-Vis Predictions : TD-DFT correlates λ ≈ 290 nm (π→π) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.